3-Methylhexane-d16
Overview
Description
3-Methylhexane-d16 is a deuterated form of 3-Methylhexane, a branched hydrocarbon with the molecular formula CD3(CD2)2CD(CD3)CD2CD3. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular weight of this compound is 116.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexane-d16 typically involves the deuteration of 3-Methylhexane. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The reaction is carried out in specialized reactors designed to handle high pressures and temperatures, ensuring efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Methylhexane-d16 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Haloalkanes.
Scientific Research Applications
3-Methylhexane-d16 has several applications in scientific research:
Chemistry: Used as a solvent and a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides a clear background signal.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Mechanism of Action
The mechanism of action of 3-Methylhexane-d16 is primarily related to its use as a tracer in NMR spectroscopy and metabolic studies. The deuterium atoms in the compound provide a distinct signal in NMR spectra, allowing researchers to track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpentane-d14
- Methylcyclohexane-d14
- 2,4-Dimethylphenol-3,5,6-d3
- Heptane-d16
- Acetanilide-d8
- Adamantane-d16
Uniqueness
3-Methylhexane-d16 is unique due to its specific structure and the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies. Its branched structure and the position of the methyl group provide distinct chemical properties compared to other deuterated alkanes, making it valuable for specific research applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,5,5,6,6,6-tridecadeuterio-4-(trideuteriomethyl)hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXXKKOSFGPHI-XTICTZQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583913 | |
Record name | 3-(~2~H_3_)Methyl(~2~H_13_)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284664-84-2 | |
Record name | 3-(~2~H_3_)Methyl(~2~H_13_)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284664-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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